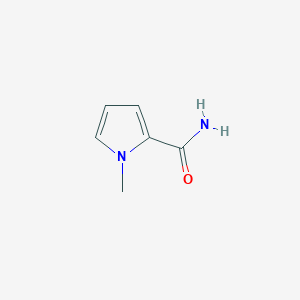
1-Methylpyrrole-2-carboxamide
Vue d'ensemble
Description
1-Methylpyrrole-2-carboxamide, also known as N-Methyl 1-methylpyrrole-2-carboxamide, is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The InChI code for 1-Methylpyrrole-2-carboxamide is1S/C7H10N2O/c1-8-7(10)6-4-3-5-9(6)2/h3-5H,1-2H3,(H,8,10) . This indicates the presence of a pyrrole ring with a carboxamide group attached.
Applications De Recherche Scientifique
Pharmaceutical Drug Design
1-Methylpyrrole-2-carboxamide derivatives have been explored for their potential in drug design. They serve as a scaffold for developing compounds with potent activity, good microsomal stability, and low toxicity .
Antimicrobial Agents
The pyrrole subunit is integral in creating therapeutically active compounds, including antibiotics. These compounds can inhibit various biological pathways in microbes to prevent their growth .
Anti-inflammatory Drugs
Pyrrole derivatives are known to possess anti-inflammatory properties, making them valuable in the design of new anti-inflammatory drugs .
Cholesterol Management
Some pyrrole-based compounds have been identified to aid in reducing cholesterol levels, which is crucial for managing cardiovascular health .
Antitumor Activity
Research has indicated that certain pyrrole derivatives can act as antitumor agents, potentially offering new avenues for cancer treatment .
HIV Treatment
Pyrrole compounds have shown inhibitory effects on reverse transcriptase [human immunodeficiency virus type 1 (HIV-1)] and cellular DNA polymerases protein kinases, which are key targets in HIV treatment strategies .
Safety and Hazards
Propriétés
IUPAC Name |
1-methylpyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-8-4-2-3-5(8)6(7)9/h2-4H,1H3,(H2,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJBIGAZJFDVTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70368326 | |
| Record name | 1-methylpyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methylpyrrole-2-carboxamide | |
CAS RN |
64230-41-7 | |
| Record name | 1-methylpyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70368326 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the structure of 1-methylpyrrole-2-carboxamide in biological systems?
A1: 1-Methylpyrrole-2-carboxamide serves as a key structural motif in the antibiotic netropsin. This compound exhibits antiviral, antifungal, and antibacterial activities []. Its ability to bind to specific DNA sequences stems from its structure. The molecule consists of 1-methylpyrrole-2-carboxamide units linked by guanidinoacetamidino and amidinopropyl groups []. This unique arrangement allows netropsin to interact with the minor groove of DNA, particularly at A-T rich regions, without intercalating or unwinding the DNA double helix []. This interaction ultimately interferes with DNA replication and transcription processes, leading to its biological activity.
Q2: How does 1-methylpyrrole-2-carboxamide contribute to the binding of netropsin to DNA?
A2: While the specific roles of individual 1-methylpyrrole-2-carboxamide units within netropsin's binding haven't been extensively studied in these papers, their presence is crucial. Research suggests that netropsin binds to the minor groove of DNA primarily through interactions with the edges of base pairs, rather than by intercalating between them []. The amide groups within 1-methylpyrrole-2-carboxamide likely participate in hydrogen bonding with DNA bases, contributing to the overall stability of the netropsin-DNA complex. Furthermore, the planar, aromatic nature of the pyrrole ring may facilitate van der Waals interactions with the DNA helix, further enhancing binding affinity.
Q3: Are there efficient synthetic methods available for incorporating 1-methylpyrrole-2-carboxamide into larger molecules?
A3: Yes, the research highlights a convenient and efficient method for incorporating 1-methylpyrrole-2-carboxamide into larger structures []. This method utilizes a thermal rearrangement of specifically designed thiophene or selenophene carbonyl azides in the presence of 1-methylpyrrole []. This reaction results in the formation of N-(2-heteroaryl)-1-methylpyrrole-2-carboxamides, effectively linking the 1-methylpyrrole-2-carboxamide moiety to another heteroaryl group through an amide bond []. This approach offers a potential pathway for synthesizing analogs of netropsin or other compounds containing this important structural motif.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





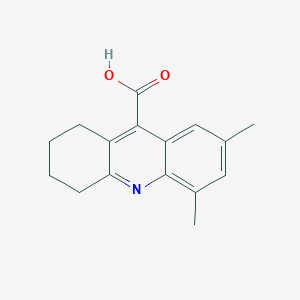
![6-Ethyl-1H-pyrazolo[3,4-b]quinolin-3-ylamine](/img/structure/B1299531.png)
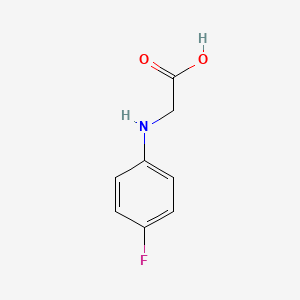

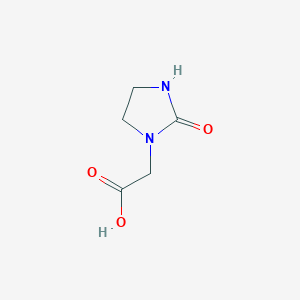
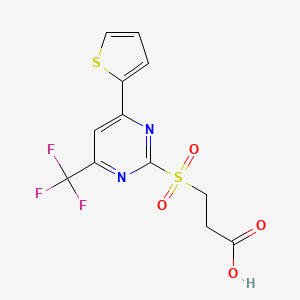
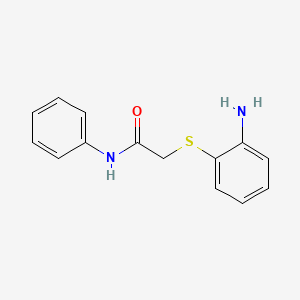
![2-(2-Amino-phenylsulfanyl)-N-(5-methyl-[1,3,4]thiadiazol-2-yl)-acetamide](/img/structure/B1299545.png)



![ethyl N-[2-cyano-2-[(4-fluorophenyl)hydrazinylidene]acetyl]carbamate](/img/structure/B1299555.png)